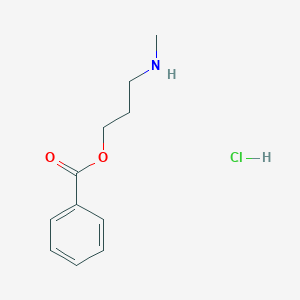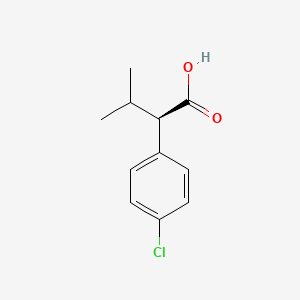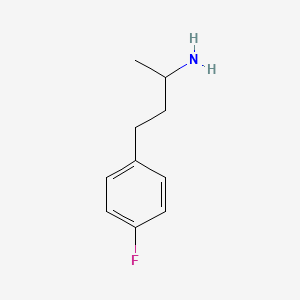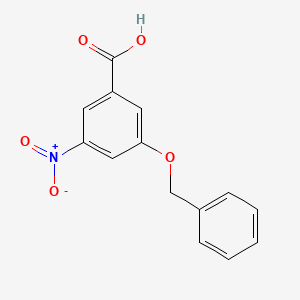![molecular formula C12H16F3N B3148150 (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 637359-15-0](/img/structure/B3148150.png)
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine
Vue d'ensemble
Description
“(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” is an organic compound . It contains a total of 40 bonds, including 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of compounds similar to “(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” often involves Suzuki-coupling reactions . For instance, 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis
The molecular structure of “(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” includes a total of 40 bonds, 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The reactivity of certain trifluoromethyl phenyl compounds has been leveraged as a building block in the synthesis of a wide range of heterocyclic compounds. This includes the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. These compounds exhibit unique reactivity, providing mild conditions for generating versatile cynomethylene dyes from various precursors including amines and α-aminocarboxylic acids, pointing to the broad synthetic utility of these molecules in heterocyclic chemistry and dyes synthesis (Gomaa & Ali, 2020).
Environmental Decontamination
A review on the degradation of chemical warfare agents highlighted the formation, environmental fate, and toxicity of degradation products relevant to health. While not directly mentioning (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine, it underscores the importance of understanding the degradation processes of nitrogen-containing compounds for environmental and occupational health (Munro et al., 1999).
Advanced Oxidation Processes
The efficacy of advanced oxidation processes in degrading nitrogen-containing compounds, including amines and azo-based compounds, has been reviewed. These processes are effective in mineralizing resistant compounds, improving water treatment schemes. The review provides a comprehensive overview of degradation efficiencies, reaction mechanisms, and the influence of various process parameters, shedding light on the potential for environmental remediation of nitrogen-containing pollutants (Bhat & Gogate, 2021).
Sorbent Materials for Environmental Applications
A study on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-functionalized sorbents underscores the potential of nitrogen-containing functional groups in environmental cleanup. The removal efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents. This highlights the role of amine-functionalization in enhancing the performance of materials for contaminant removal from water (Ateia et al., 2019).
Propriétés
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPRJJTVSYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)




![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)


![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)



